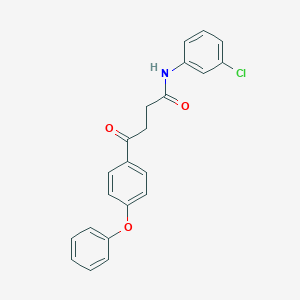

N-(3-chlorophenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chlorophenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide, commonly known as CPOB, is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). CPOB has been extensively studied for its potential applications in various fields, including cancer research, reproductive biology, and neuroprotection.

Wissenschaftliche Forschungsanwendungen

CPOB has been extensively studied for its potential applications in various fields of research. In cancer research, CPOB has been shown to inhibit the growth of breast cancer cells by selectively targeting estrogen receptors (ERs). CPOB has also been shown to induce apoptosis in prostate cancer cells by inhibiting the activity of the androgen receptor. In reproductive biology, CPOB has been shown to enhance the fertility of female mice by regulating the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In neuroprotection, CPOB has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.

Wirkmechanismus

CPOB exerts its effects by selectively binding to ERs and modulating their activity. CPOB has been shown to act as an agonist or antagonist depending on the tissue and cell type. In breast cancer cells, CPOB acts as an antagonist by blocking the binding of estrogen to ERs, thereby inhibiting cell proliferation. In prostate cancer cells, CPOB acts as an agonist by activating ERs and inhibiting the activity of the androgen receptor. In reproductive biology, CPOB acts as an agonist by stimulating the synthesis and secretion of LH and FSH, thereby enhancing fertility. In neuroprotection, CPOB acts as an agonist by activating ERs and reducing oxidative stress and inflammation in the brain.

Biochemical and Physiological Effects

CPOB has been shown to have various biochemical and physiological effects depending on the tissue and cell type. In breast cancer cells, CPOB inhibits cell proliferation and induces apoptosis by blocking the binding of estrogen to ERs. In prostate cancer cells, CPOB inhibits the activity of the androgen receptor and induces apoptosis. In reproductive biology, CPOB enhances fertility by stimulating the synthesis and secretion of LH and FSH. In neuroprotection, CPOB improves cognitive function and reduces neuronal damage by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

CPOB has several advantages for lab experiments, including its high potency and selectivity for ERs, its ability to cross the blood-brain barrier, and its potential for use in various fields of research. However, CPOB also has some limitations, including its relatively high cost, its potential for off-target effects, and the need for further optimization of its pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for research on CPOB, including the development of more potent and selective analogs, the investigation of its potential applications in other fields such as metabolic disorders and cardiovascular disease, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis and purification of CPOB could potentially reduce its cost and increase its availability for research purposes.

Conclusion

In conclusion, CPOB is a synthetic compound with potential applications in various fields of research, including cancer research, reproductive biology, and neuroprotection. CPOB exerts its effects by selectively binding to ERs and modulating their activity, and has several advantages and limitations for lab experiments. Future research on CPOB could potentially lead to the development of new therapeutic agents for the treatment of various diseases.

Synthesemethoden

CPOB can be synthesized using a multi-step process involving the reaction of 3-chlorobenzaldehyde with 4-phenoxybenzeneboronic acid, followed by the coupling of the resulting intermediate with 4-oxo-4-(4-phenoxyphenyl)butanoic acid. The final product is obtained after purification and characterization using spectroscopic techniques such as NMR and mass spectrometry.

Eigenschaften

Molekularformel |

C22H18ClNO3 |

|---|---|

Molekulargewicht |

379.8 g/mol |

IUPAC-Name |

N-(3-chlorophenyl)-4-oxo-4-(4-phenoxyphenyl)butanamide |

InChI |

InChI=1S/C22H18ClNO3/c23-17-5-4-6-18(15-17)24-22(26)14-13-21(25)16-9-11-20(12-10-16)27-19-7-2-1-3-8-19/h1-12,15H,13-14H2,(H,24,26) |

InChI-Schlüssel |

SZZOPUFXBBUKHT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCC(=O)NC3=CC(=CC=C3)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCC(=O)NC3=CC(=CC=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(5-bromo-2-furyl)methylene]amino}-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B298825.png)

![N'-(4-bromobenzylidene)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarbohydrazide](/img/structure/B298826.png)

![{4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid](/img/structure/B298827.png)

![N'-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbohydrazide](/img/structure/B298829.png)

![2-[(4-{[(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B298831.png)

![3-ethyl-4-{[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]amino}-5-sulfanyl-4H-1,2,4-triazole](/img/structure/B298834.png)

![1-[(4-chlorophenyl)sulfonyl]-N'-(2,3-dimethoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B298835.png)

![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B298839.png)

![N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298840.png)

![N-(3-bromophenyl)-N-[2-(2-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298841.png)

![N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B298844.png)

![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B298846.png)

![N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298847.png)

![4-chloro-3-nitro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B298848.png)